molecular formula C22H20N6O B12297545 N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide

N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide

Cat. No.: B12297545
M. Wt: 384.4 g/mol
InChI Key: CUYYBJHIJOLHFL-UHFFFAOYSA-N
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Description

N-((2’,3-Dimethyl-[2,4’-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipyridine core, a pyrazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2’,3-Dimethyl-[2,4’-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide typically involves multiple steps, starting with the preparation of the bipyridine core. This can be achieved through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions. The pyrazole ring is then introduced through cyclization reactions involving hydrazines and 1,3-diketones. Finally, the carboxamide group is added via amidation reactions, often using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((2’,3-Dimethyl-[2,4’-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-((2’,3-Dimethyl-[2,4’-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

    Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Examined for its therapeutic potential, particularly in the development of new drugs for treating diseases.

    Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic compounds.

Mechanism of Action

The mechanism of action of N-((2’,3-Dimethyl-[2,4’-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The pyrazole ring and carboxamide group can also participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-((2’,3-Dimethyl-[2,4’-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide
  • N-((2’,3-Dimethyl-[2,4’-bipyridin]-5-yl)methyl)-4-(pyridin-3-yl)-1H-pyrazole-1-carboxamide
  • N-((2’,3-Dimethyl-[2,4’-bipyridin]-5-yl)methyl)-4-(pyridin-4-yl)-1H-pyrazole-1-carboxamide

Uniqueness

The uniqueness of N-((2’,3-Dimethyl-[2,4’-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H20N6O

Molecular Weight

384.4 g/mol

IUPAC Name

N-[[5-methyl-6-(2-methylpyridin-4-yl)pyridin-3-yl]methyl]-4-pyridin-2-ylpyrazole-1-carboxamide

InChI

InChI=1S/C22H20N6O/c1-15-9-17(11-25-21(15)18-6-8-23-16(2)10-18)12-26-22(29)28-14-19(13-27-28)20-5-3-4-7-24-20/h3-11,13-14H,12H2,1-2H3,(H,26,29)

InChI Key

CUYYBJHIJOLHFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2=CC(=NC=C2)C)CNC(=O)N3C=C(C=N3)C4=CC=CC=N4

Origin of Product

United States

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